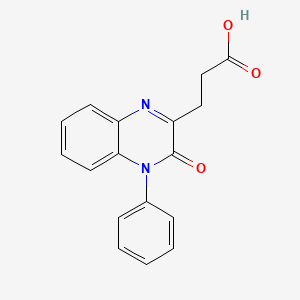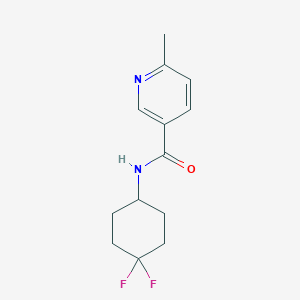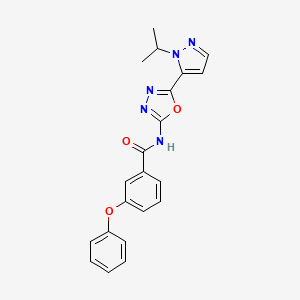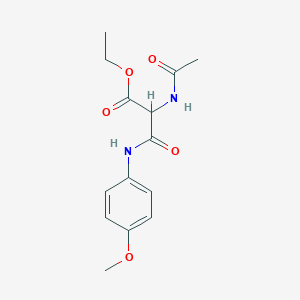
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, also known as BFT, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. BFT is a small molecule inhibitor of a protein called heat shock protein 90 (Hsp90), which is involved in many cellular processes such as protein folding, stability, and degradation.
Applications De Recherche Scientifique
Biological Activities of Benzofuran Compounds
Benzofuran compounds, including derivatives similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, exhibit a broad range of biological activities. These activities span antimicrobial, anti-inflammatory, antitumor, antitubercular, antidiabetic, anti-Alzheimer, antioxidant, antiviral, vasorelaxant, anti-osteoporotic, and enzyme inhibitory effects. The versatility of benzofuran compounds makes them potent inhibitors against a variety of diseases, viruses, fungi, microbes, and enzymes. The structural components such as -OH, -OMe, sulfonamide, or halogens significantly enhance their therapeutic activities compared to reference drugs (Dawood, 2019).
Sulfonamides in Medicinal Chemistry
Sulfonamides, such as the sulfonamide group present in N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have a wide range of medicinal applications. They have been used in drugs with diuretic, carbonic anhydrase inhibitory, antiepileptic, antipsychotic, and COX2 inhibitory properties. Recently, new drugs incorporating sulfonamide groups, including apricoxib and pazopanib, have shown significant antitumor activity. The versatility of sulfonamides in drug design is underscored by their presence in a variety of therapeutic agents, highlighting their critical role in future drug development (Carta, Supuran, & Scozzafava, 2012).
Antioxidant and Anti-inflammatory Properties
Research has shown that benzofused thiazole derivatives, which are structurally related to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, exhibit significant in vitro antioxidant and anti-inflammatory activities. These activities are attributable to their ability to scavenge various reactive species and to inhibit inflammatory processes. The potential of these compounds as templates for the development of new antioxidant and anti-inflammatory agents has been highlighted, indicating their relevance in medicinal chemistry and therapeutic applications (Raut et al., 2020).
Applications in Drug Discovery
Benzofuran derivatives, including molecules with structures similar to N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide, have shown promising applications in drug discovery due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. Their unique structural features make them privileged structures in drug discovery, particularly in the search for efficient antimicrobial candidates. The synthesis of complex benzofuran derivatives through novel methods has opened up new pathways for the development of potential natural drug lead compounds (Miao et al., 2019).
Propriétés
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S2/c21-14-5-7-15(8-6-14)29(25,26)10-9-19(24)23-20-22-16(12-28-20)18-11-13-3-1-2-4-17(13)27-18/h1-8,11-12H,9-10H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFKKHLHFUUPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Fluoro-2-methyl-3-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2475748.png)
![2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol](/img/structure/B2475749.png)


![N-(4-chlorophenyl)-5-methyl-2-(methylthio)-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2475753.png)
![ethyl 4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2475755.png)


![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2475758.png)
![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2475764.png)


![6-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/no-structure.png)
![7-[2-Hydroxy-3-(3-methylphenoxy)propyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2475771.png)